2-Butyl-2-hydroxybutanedioic acid
Description
2-Butyl-2-hydroxybutanedioic acid is a branched hydroxy dicarboxylic acid characterized by a butyl substituent and two carboxylic acid groups. Its structure includes a hydroxyl (-OH) group adjacent to the central carbon, which influences its stereochemical and physicochemical properties.
Properties
IUPAC Name |
2-butyl-2-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-2-3-4-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQUGHNFRHZSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butyl-2-hydroxybutanedioic acid can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with butanol in the presence of a catalyst, followed by hydrolysis to yield the desired product. The reaction conditions typically include moderate temperatures and acidic or basic catalysts to facilitate the esterification and hydrolysis steps.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate purification steps such as crystallization or distillation to obtain the compound in its pure form.
Chemical Reactions Analysis
Esterification and Hydrolysis
The carboxylic acid and hydroxyl groups in 2-butyl-2-hydroxybutanedioic acid enable esterification with alcohols. For example:
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Acid-catalyzed esterification with alcohols (e.g., methanol, ethanol) would yield mono- or diesters.
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Enzymatic esterification using lipases or esterases could selectively modify the carboxyl groups under mild conditions.
Key Data :
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In a study on tert-butylation of carboxylic acids, bis(trifluoromethanesulfonyl)imide (Tf2NH) effectively catalyzed esterification with tert-butyl acetate, achieving yields up to 89% for protected amino acids .
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Hydrolysis of esters (reverse reaction) proceeds under acidic or alkaline conditions. For example, tert-butyl esters are stable under basic conditions but hydrolyze in acidic media .
| Reaction Type | Reagent/Catalyst | Conditions | Yield/Outcome | Source |
|---|---|---|---|---|
| Esterification | Tf2NH (catalytic) | t-BuOAc, 60°C | 76–89% (for tert-butyl esters) | |
| Hydrolysis | H₂SO₄ (97%) | Aqueous, RT | Complete cleavage of esters |
Metal Complexation
The hydroxyl and carboxylate groups allow chelation with metal ions, forming stable complexes. This reactivity is critical in biological systems and industrial applications (e.g., corrosion inhibition).
Key Data :
-
2-Hydroxybutanedioic acid (malic acid) forms soluble complexes with Ca²⁺ and Mg²⁺, highlighting the role of hydroxyl and carboxyl groups in metal binding .
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The butyl substituent in this compound may enhance hydrophobic interactions but does not impede chelation.
| Metal Ion | Stability Constant (log K) | Application | Source |
|---|---|---|---|
| Ca²⁺ | ~3.4 (pKa1) | Biomineralization | |
| Mg²⁺ | ~5.2 (pKa2) | Enzyme cofactors |
Acid-Base Reactions
As a dicarboxylic acid, this compound exhibits buffering capacity and stepwise deprotonation:
Applications :
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Acts as a buffer in biochemical assays.
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Participates in pH-dependent enzymatic reactions (e.g., isomerases).
Enzymatic Degradation
Microbial degradation pathways for similar hydroxy acids (e.g., 2-hydroxyisobutyric acid) involve:
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Activation to CoA thioesters via hydroxyacyl-CoA ligases.
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Cleavage by thiamine pyrophosphate (TPP)-dependent lyases into acetone and formyl-CoA .
Key Data :
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Actinomycetospora chiangmaiensis DSM 45062 degrades 2-hydroxyisobutyryl-CoA to acetone at 5–6 nmol·min⁻¹·mg⁻¹ using a TPP-dependent lyase .
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Proteomic analysis confirmed enzyme induction during growth on hydroxy acids .
| Enzyme | Substrate | Product | Activity | Source |
|---|---|---|---|---|
| Lyase | 2-Hydroxyisobutyryl-CoA | Acetone + Formyl-CoA | 5–6 nmol·min⁻¹·mg⁻¹ |
Lactonization
Intramolecular esterification between the hydroxyl and carboxyl groups can form γ-lactones (5-membered rings) or δ-lactones (6-membered rings), depending on steric effects from the butyl group.
Example :
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Malic acid (2-hydroxybutanedioic acid) forms a γ-lactone under acidic conditions .
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The bulky butyl group may favor δ-lactone formation to reduce ring strain.
Oxidation and Reduction
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Oxidation : The hydroxyl group may oxidize to a ketone, forming 2-butyl-2-oxobutanedioic acid (α-ketodicarboxylic acid).
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Reduction : Catalytic hydrogenation could reduce the carboxyl groups to alcohols, yielding 2-butyl-1,2,4-butanetriol.
Key Data :
Scientific Research Applications
Organic Chemistry
2-Butyl-2-hydroxybutanedioic acid serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its functional groups, which allow for oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | 2-butyl-2-oxobutanedioic acid |
| Reduction | Lithium aluminum hydride | 2-butyl-2-hydroxybutanol |
| Substitution | Thionyl chloride | Derivatives with various functional groups |
Biological Research
The compound is investigated for its role in metabolic pathways and as a precursor for biologically active compounds. It has been linked to amino acid metabolism and is produced by gut microbiota, indicating its significance in human health.
Metabolic Pathways Involving this compound
| Pathway | Key Enzymes Involved | Biological Significance |
|---|---|---|
| Butanoate Metabolism | Acetyl-CoA synthetase | Energy production and fatty acid synthesis |
| Propanoate Metabolism | Propionyl-CoA carboxylase | Gluconeogenesis and energy metabolism |
| Amino Acid Metabolism | Transaminases (e.g., AST, ALT) | Protein synthesis and nitrogen metabolism |
Medical Applications
Research has explored the potential therapeutic properties of this compound in treating metabolic disorders such as type 2 diabetes. Its antioxidant properties may also offer neuroprotective effects against cognitive decline.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its role as a stabilizer in formulations enhances product performance in various applications.
Autoimmune Disease Prediction
A targeted metabolomic assay indicated that levels of this compound were significantly altered in patients with autoimmune diseases compared to healthy controls. This suggests its potential as a predictive biomarker for autoimmune conditions.
Gut Microbiome Influence
A study highlighted the contribution of specific gut microbiota strains to the levels of this compound in serum, demonstrating its influence on systemic health outcomes.
Unique Properties Compared to Similar Compounds
| Compound | Key Differences |
|---|---|
| 2-Butylsuccinic acid | Lacks hydroxyl group; different reactivity |
| 2-Hydroxybutanedioic acid | Lacks butyl group; affects hydrophobicity |
| 2-Methyl-2-hydroxybutanedioic acid | Contains methyl group; alters sterics |
The presence of both a butyl group and a hydroxyl group in this compound confers unique chemical reactivity and potential applications that are not present in similar compounds.
Mechanism of Action
The mechanism of action of 2-butyl-2-hydroxybutanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of target proteins and influence various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The following table summarizes key differences between 2-butyl-2-hydroxybutanedioic acid and related compounds:
*Calculated based on molecular formula.
- Hydrophobicity: The butyl group in the target compound increases lipophilicity compared to ethyl (C₂H₅) or methyl (CH₃) substituents. This may reduce aqueous solubility but improve compatibility with nonpolar solvents .
- Acidity: The presence of two carboxylic acid groups in this compound enhances acidity (lower pKa values) compared to mono-carboxylic analogs like 2-ethyl-2-hydroxybutyric acid. The hydroxyl group further stabilizes deprotonation via intramolecular hydrogen bonding .
Spectral and Crystallographic Data
While crystallographic data for this compound are unavailable, studies on related hydroxy acids (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) highlight the role of hydrogen-bonding networks in stabilizing crystal structures . For 2-ethyl-2-hydroxybutyric acid, IR spectra typically show strong O-H (3200–2500 cm⁻¹) and C=O (1700 cm⁻¹) stretches .
Research Findings and Limitations
- Synthetic Challenges : Introducing a butyl group into hydroxy diacids requires precise control of steric hindrance during esterification or hydrolysis steps.
- Thermal Stability : Longer alkyl chains (e.g., butyl) may lower melting points compared to ethyl or methyl analogs, as observed in 2-methylbutyric acid (m.p. −70°C) vs. 2-ethyl-2-hydroxybutyric acid (m.p. 85–87°C) .
- Toxicity: Limited data exist for this compound, but shorter-chain analogs like 2-methylbutyric acid are classified as irritants, suggesting similar handling precautions .
Biological Activity
2-Butyl-2-hydroxybutanedioic acid, also known as 2-hydroxybutanedioic acid or 2-butylmalic acid, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on health, and potential therapeutic applications.
- Chemical Formula : C₄H₆O₅
- Molecular Weight : 134.09 g/mol
- Structure : The compound features a hydroxyl group and two carboxylic acid groups, contributing to its acidic properties and reactivity.
Metabolic Pathways
Research indicates that 2-hydroxybutanedioic acid is involved in several metabolic pathways. It serves as a metabolite in the degradation of various organic compounds by gut microbiota, particularly within the phyla Proteobacteria and Firmicutes. The production of this compound is linked to the metabolism of amino acids such as aspartate and methionine, highlighting its role in amino acid catabolism .
Table 1: Metabolic Pathways Involving 2-Hydroxybutanedioic Acid
| Pathway | Key Enzymes Involved | Biological Significance |
|---|---|---|
| Butanoate Metabolism | Acetyl-CoA synthetase | Energy production and fatty acid synthesis |
| Propanoate Metabolism | Propionyl-CoA carboxylase | Gluconeogenesis and energy metabolism |
| Amino Acid Metabolism | Transaminases (e.g., AST, ALT) | Protein synthesis and nitrogen metabolism |
Antioxidant Properties
2-Hydroxybutanedioic acid has been reported to exhibit antioxidant properties. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular systems. This property may have implications for aging and age-related diseases, where oxidative damage plays a crucial role .
Role in Disease Modulation
The circulating levels of 2-hydroxybutanedioic acid are significantly elevated in various diseases, including type 2 diabetes and certain cancers. It has been identified as a potential biomarker for metabolic dysregulation associated with insulin resistance . Moreover, its levels were found to correlate with cognitive decline in neurodegenerative conditions .
Case Studies
- Autoimmune Disease Prediction : A targeted metabolomic assay indicated that levels of 2-hydroxybutyric acid were significantly altered in patients with autoimmune diseases compared to healthy controls. This suggests its potential role as a predictive biomarker for autoimmune conditions .
- Gut Microbiome Influence : A study highlighted the contribution of gut microbiota to the levels of 2-hydroxybutyric acid in the serum, demonstrating that specific bacterial strains can produce this metabolite, thus influencing systemic health outcomes .
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Metabolic Disorders : Given its role in energy metabolism and insulin sensitivity, this compound may be explored as a therapeutic agent for managing type 2 diabetes.
- Neurodegenerative Diseases : Its antioxidant properties could be leveraged for neuroprotective strategies against cognitive decline associated with aging.
- Gut Health : Enhancing the production of this metabolite through dietary interventions or probiotics may support gut health and overall metabolic function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
